

Commercial Suppliers of 2-Butoxyphenylboronic Acid for Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Butoxyphenylboronic acid**

Cat. No.: **B1276114**

[Get Quote](#)

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in the experimental workflow. **2-Butoxyphenylboronic acid** is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This guide provides an in-depth overview of commercial suppliers, key technical data, and a representative experimental protocol for the use of **2-Butoxyphenylboronic acid** in a research setting.

Commercial Availability and Specifications

A variety of chemical suppliers offer **2-Butoxyphenylboronic acid** for research purposes. The purity and available quantities can vary between suppliers, and pricing is often available upon request. Below is a summary of prominent suppliers and their listed specifications for **2-Butoxyphenylboronic acid** (CAS No. 91129-69-0).

Supplier	Product Number	Purity	Available Quantities	Price
TCI Chemicals	B4700	>97.0% (T)	1g, 5g	On Request
Sigma-Aldrich (Merck)	Not explicitly found, related products available	Varies	Varies	On Request
Thermo Fisher Scientific	Not explicitly found, related products available	Varies	Varies	On Request
AK Scientific, Inc.	Not explicitly found, related products available	Varies	Varies	On Request
Santa Cruz Biotechnology, Inc.	Not explicitly found, related products available	Varies	Varies	On Request

Note: The availability and product numbers for **2-Butoxyphenylboronic acid** at some major suppliers like Sigma-Aldrich and Thermo Fisher Scientific were not directly returned in initial searches, though they offer a wide range of other substituted phenylboronic acids.

Researchers are encouraged to visit the suppliers' websites for the most current information.

Key Applications in Research

2-Butoxyphenylboronic acid is a valuable reagent in medicinal chemistry and materials science. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, which are common scaffolds in pharmaceuticals and organic electronic materials. The butoxy group can influence the electronic properties and solubility of the resulting molecules.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

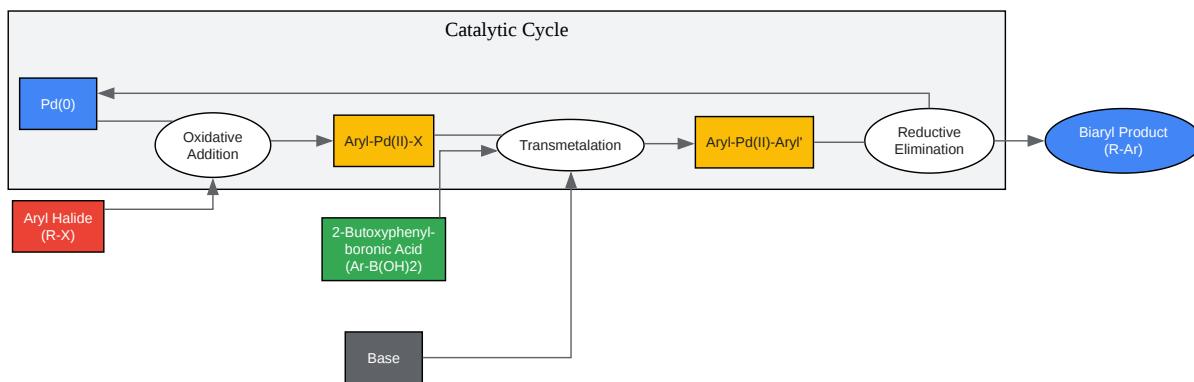
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of **2-Butoxyphenylboronic acid** with an aryl bromide. This protocol is based on established methodologies for similar reactions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- **2-Butoxyphenylboronic acid**
- Aryl bromide (e.g., 4-bromotoluene)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$)
- Base (e.g., Potassium Carbonate $[\text{K}_2\text{CO}_3]$ or Cesium Carbonate $[\text{Cs}_2\text{CO}_3]$)
- Solvent (e.g., 1,4-Dioxane and water, or Dimethylformamide [DMF])
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Deionized water
- Inert gas (Nitrogen or Argon)

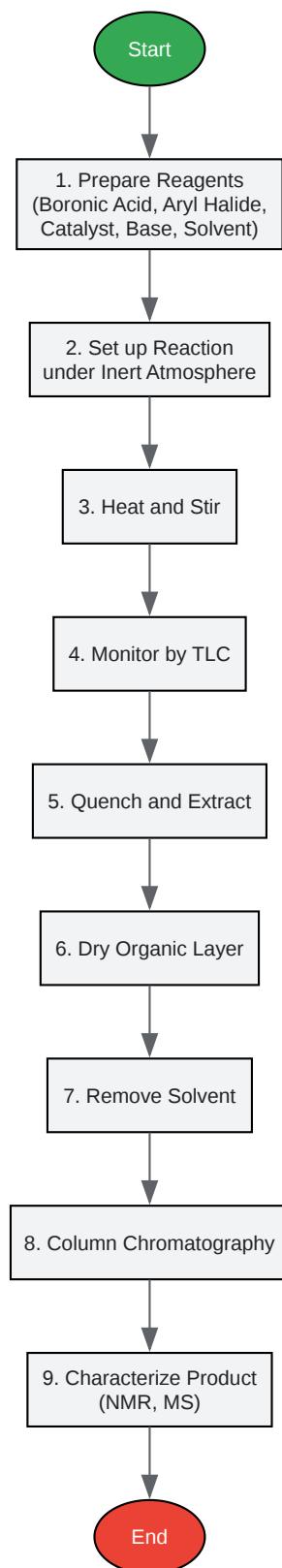
Equipment:

- Schlenk flask or round-bottom flask with a condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert gas line with bubbler
- Separatory funnel


- Rotary evaporator
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates and developing chamber
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add **2-Butoxyphenylboronic acid** (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
- Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (10 mL).
- Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
- Extraction: Add deionized water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
- Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure biaryl product.


Visualizing the Chemistry: Signaling Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers of 2-Butoxyphenylboronic Acid for Research: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276114#commercial-suppliers-of-2-butoxyphenylboronic-acid-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com